N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluoroisonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Crystal Structure and Molecular Interactions
- Crystallography Studies : The molecular and crystal structure of certain triazine derivatives, closely related to the compound , has been extensively studied. For instance, 4-dimethylamino-6-(1-methyl-4-nitro-1H-pyrrol-2-yl)-1,3,5-triazine-2-amine demonstrates significant π-conjugation and an extensive network of hydrogen bonds and π–π stacking interactions, which are crucial for maintaining crystal structure (Liping Lu et al., 2004).
Anticancer and Antimicrobial Agents
Anticancer Activities : Novel pyrrolo[2,1-f][1,2,4]triazine derivatives have been synthesized for their antiproliferative activities against human tumor cells. The introduction of various structural moieties to the core of pyrrolotriazine has shown selective inhibitory effects, particularly against A431 cells with highly expressed wild-type epidermal growth factor receptor (EGFR) (Yaling Zhang et al., 2018).
Antimicrobial Applications : Thiazolidinone derivatives synthesized from triazine-based compounds have exhibited good antimicrobial activity against a range of bacterial and fungal species, highlighting their potential as antimicrobial agents (Divyesh Patel et al., 2012).
Drug Metabolism and Pharmacokinetics
- Metabolism Studies : The metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients shows that the compound and its metabolites, including derivatives similar to the compound , undergo various metabolic pathways including N-demethylation and N-oxidation. Such studies are essential for understanding the pharmacokinetics of new drug candidates (Aishen Gong et al., 2010).
作用機序
Target of action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. Pyrrolidine derivatives can interact with a variety of targets, including enzymes, receptors, and ion channels .
Mode of action
The specific mode of action would depend on the compound’s target. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Biochemical pathways
The affected pathways would depend on the compound’s specific target(s). For example, if the compound targets a receptor involved in a signaling pathway, it could affect the transmission of signals within cells .
Pharmacokinetics
The compound’s pharmacokinetic properties (i.e., its absorption, distribution, metabolism, and excretion, or ADME) would influence its bioavailability and overall effects. For example, the compound’s structure could influence its solubility, which would affect its absorption and distribution .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target(s) and mode of action. For example, if the compound inhibits an enzyme involved in a disease process, it could potentially alleviate symptoms of the disease .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN7O/c1-23(2)15-20-13(21-16(22-15)24-7-3-4-8-24)10-19-14(25)11-5-6-18-9-12(11)17/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENGRCGNPLFNMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=C(C=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。